molecular formula C7H7F3N2 B13568566 (2,3,4-Trifluorobenzyl)hydrazine

(2,3,4-Trifluorobenzyl)hydrazine

Cat. No.: B13568566
M. Wt: 176.14 g/mol
InChI Key: RHHOWCVQKXPUCL-UHFFFAOYSA-N
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Description

(2,3,4-Trifluorobenzyl)hydrazine is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzyl hydrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluorobenzyl)hydrazine typically involves the reaction of 2,3,4-trifluorobenzyl bromide with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2,3,4-Trifluorobenzyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (2,3,4-Trifluorobenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.

Scientific Research Applications

(2,3,4-Trifluorobenzyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3,4-Trifluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific sites within cells. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

  • 2,3,4-Trifluorobenzyl bromide
  • 3-(Trifluoromethyl)benzylamine
  • 2,3,4-Trifluorobenzyl chloride

Comparison: (2,3,4-Trifluorobenzyl)hydrazine is unique due to the presence of both trifluoromethyl groups and a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2,3,4-trifluorobenzyl bromide is primarily used as an intermediate in organic synthesis, this compound has broader applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(2,3,4-trifluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7F3N2/c8-5-2-1-4(3-12-11)6(9)7(5)10/h1-2,12H,3,11H2

InChI Key

RHHOWCVQKXPUCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNN)F)F)F

Origin of Product

United States

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